molecular formula C22H18ClN3O2S B3673707 2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide

2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide

Cat. No.: B3673707
M. Wt: 423.9 g/mol
InChI Key: VIXYCZBGSBARGQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Thiourea Linkage: The thiourea linkage is introduced by reacting the benzamide intermediate with a thiourea derivative. This reaction is usually carried out in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 3-methylbenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted benzamides or thioureas.

    Oxidation Products: Oxidation can yield sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or alcohols.

    Hydrolysis Products: Hydrolysis yields amines and carboxylic acids.

Scientific Research Applications

2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(4-{[(4-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide
  • 2-chloro-N-[(4-{[(3-ethylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide
  • 2-chloro-N-[(4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide

Uniqueness

2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide is unique due to the presence of the 3-methylphenyl group, which can influence its binding affinity and specificity towards molecular targets. This structural feature may also impact its physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[[4-[(3-methylbenzoyl)amino]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-14-5-4-6-15(13-14)20(27)24-16-9-11-17(12-10-16)25-22(29)26-21(28)18-7-2-3-8-19(18)23/h2-13H,1H3,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXYCZBGSBARGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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